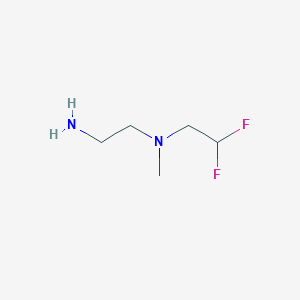

(2-Aminoethyl)(2,2-difluoroethyl)methylamine

描述

(2-Aminoethyl)(2,2-difluoroethyl)methylamine is an organic compound with the molecular formula C5H12F2N2. It is characterized by the presence of both amino and difluoroethyl groups, making it a versatile molecule in various chemical reactions and applications. This compound is of interest in fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(2,2-difluoroethyl)methylamine typically involves the reaction of 2,2-difluoroethylamine with methylamine under controlled conditions. One common method includes:

Step 1: Reacting 2,2-difluoroethylamine with an appropriate base (e.g., sodium hydroxide) to form the intermediate.

Step 2: Introducing methylamine to the intermediate under anhydrous conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent choice) are critical to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated products.

Reduction: Reduction reactions may involve agents like lithium aluminum hydride (LiAlH4) to reduce any present functional groups.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products:

Oxidation: Formation of hydroxylated derivatives

Reduction: Formation of reduced amines or alcohols

Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used

科学研究应用

Chemical Properties and Structure

The compound has the following characteristics:

- Chemical Formula : C₅H₁₃F₂N₃

- Molecular Weight : 174.62 g/mol

- CAS Number : 1803583-72-3

Its structure features a central methyl amine group linked to both a 2-aminoethyl group and a 2,2-difluoroethyl group. This unique combination of functional groups enhances its reactivity and potential applications in drug design and synthesis.

Drug Development

(2-Aminoethyl)(2,2-difluoroethyl)methylamine is being researched as a building block for the synthesis of novel pharmaceuticals. The difluoroethyl group is particularly valuable for modifying pharmacokinetic properties such as lipophilicity and metabolic stability.

Interaction Studies

Studies are focusing on the compound's binding affinity with various biological targets, including enzymes and receptors. Understanding these interactions can reveal its therapeutic potential, particularly in treating diseases like cancer and infections.

Case Studies

- Anticancer Activity : Research has shown that derivatives of this compound can inhibit specific cancer cell lines. For example, synthesized derivatives demonstrated cytotoxic effects against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| IGR39 | This compound | TBD |

| MDA-MB-231 | This compound | TBD |

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes critical for bacterial growth and cancer cell proliferation. The mechanism often involves binding to the active sites of these enzymes .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .

Polymer Chemistry

Fluorinated compounds like this compound are being investigated for their role in synthesizing fluoropolymers with unique properties such as chemical resistance and enhanced mechanical strength .

Self-Assembly Studies

Recent studies have explored the self-assembly behavior of fluorinated polymers incorporating this compound. These materials can form micelles or other complex structures that have potential applications in drug delivery systems .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethanolamine | C₂H₇NO | Simple amine with hydroxyl group |

| 1-(Aminoethyl)piperidine | C₅H₁₂N₂ | Contains a piperidine ring |

| 3-Aminopropyltriethoxysilane | C₉H₂₃N₃O₃Si | Used in surface modification |

The presence of fluorine atoms in this compound enhances its lipophilicity compared to simpler amines, which may affect its pharmacokinetics favorably.

作用机制

The mechanism of action of (2-Aminoethyl)(2,2-difluoroethyl)methylamine involves its interaction with molecular targets through its amino and difluoroethyl groups. These interactions can modulate biological pathways, making it a candidate for drug development. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

(2-Aminoethyl)methylamine: Lacks the difluoroethyl group, making it less reactive in certain contexts.

(2,2-Difluoroethyl)methylamine: Lacks the aminoethyl group, limiting its versatility in biochemical applications.

Uniqueness: (2-Aminoethyl)(2,2-difluoroethyl)methylamine is unique due to the presence of both amino and difluoroethyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This dual functionality makes it particularly valuable in synthetic and medicinal chemistry.

This comprehensive overview highlights the significance and versatility of this compound in various scientific and industrial contexts

生物活性

(2-Aminoethyl)(2,2-difluoroethyl)methylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its unique biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a central methyl amine group connected to two functional groups: an aminoethyl and a difluoroethyl moiety. The presence of fluorine atoms is particularly noteworthy as fluorinated compounds often exhibit enhanced biological activities due to their unique electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glycolysis and cell proliferation.

- Receptors : It can bind to receptors, modulating their activity and influencing cellular responses.

Anticancer Properties

Research indicates that fluorinated derivatives of amino compounds can effectively inhibit the growth of cancer cells. For instance, studies have shown that modifications at the C-2 position of glucose analogs can enhance their stability and uptake in cancer cells, leading to increased cytotoxicity under hypoxic conditions . This suggests that this compound may similarly exhibit anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, similar to other aminated compounds known for their antimicrobial effects . The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

Case Studies and Research Findings

- In Vitro Studies : A study assessing the cytotoxic effects of fluorinated amino derivatives demonstrated significant activity against glioblastoma multiforme (GBM) cells. The results indicated that these derivatives had lower IC50 values compared to traditional treatments like 2-deoxy-D-glucose (2-DG), suggesting a promising alternative for cancer therapy .

- Pharmacokinetics : Research has shown that the introduction of fluorine atoms can improve the pharmacokinetic profile of compounds. This includes enhanced absorption and bioavailability, which are critical for therapeutic efficacy.

- Comparative Analysis : In comparison with similar compounds, this compound shows unique properties due to its specific structural features. It may exhibit enhanced potency in certain biological assays compared to non-fluorinated analogs .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Aminoethyl)(2,2-difluoroethyl)methylamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a 2,2-difluoroethyl halide with methylamine derivatives under basic conditions (e.g., K₂CO₃ in 1,4-dioxane) can yield the target compound. Nickel-catalyzed cross-coupling reactions (e.g., with boronic acids) have also been reported for similar fluorinated amines, achieving yields of ~60-70% under optimized conditions . Key parameters include temperature (80-100°C), solvent polarity, and catalyst loading (e.g., 10 mol% Ni(NO₃)₂·6H₂O).

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To detect impurities (<1% threshold) and confirm molecular weight.

- ¹H/¹⁹F NMR : To verify fluorine integration (e.g., 2,2-difluoroethyl signals at δ ~4.5-5.0 ppm) and amine proton environments .

- Elemental Analysis : Validate C, H, N, and F content against theoretical values (e.g., Mol. Wt. 149.18 g/mol for C₅H₁₁F₂N₂).

Advanced Research Questions

Q. What experimental strategies address low solubility of this compound in aqueous buffers?

- Methodological Answer : Solubility challenges arise from the hydrophobic difluoroethyl group. Strategies include:

- Co-solvent systems : Use DMSO or ethanol (10-20% v/v) to enhance solubility while maintaining biological compatibility.

- Structural analogs : Replace the difluoroethyl group with hydrophilic substituents (e.g., hydroxyl or carboxyl) for comparative studies .

- Micellar encapsulation : Employ surfactants like Tween-80 at sub-CMC concentrations to improve dispersion .

Q. How do stereochemical and electronic effects of the difluoroethyl group influence receptor binding?

- Methodological Answer : The difluoroethyl group enhances lipophilicity and metabolic stability, favoring interactions with hydrophobic receptor pockets (e.g., GPCRs). Computational docking studies (AutoDock Vina) paired with mutagenesis can identify key binding residues. For example, fluorine’s electronegativity may form dipole interactions with backbone amides (e.g., β₂-adrenergic receptors) . Compare binding affinities (IC₅₀) of fluorinated vs. non-fluorinated analogs using radioligand assays .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often stem from assay conditions or impurity profiles. Mitigation steps:

- Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (e.g., HEPES pH 7.4).

- Batch validation : Re-test compounds with confirmed purity (>98% via HPLC) under controlled conditions.

- Meta-analysis : Compare data from structurally related compounds (e.g., tert-butyl carbamate derivatives) to identify trends .

属性

IUPAC Name |

N'-(2,2-difluoroethyl)-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12F2N2/c1-9(3-2-8)4-5(6)7/h5H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWVDKDSDLHMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795299-76-2 | |

| Record name | (2-aminoethyl)(2,2-difluoroethyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。